molecular formula C14H18N2O B11878680 1-(Spiro[indoline-3,4'-piperidin]-1'-yl)ethanone

1-(Spiro[indoline-3,4'-piperidin]-1'-yl)ethanone

Cat. No.: B11878680
M. Wt: 230.31 g/mol
InChI Key: YACCGNLRIPAQFV-UHFFFAOYSA-N
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Description

1-(Spiro[indoline-3,4’-piperidin]-1’-yl)ethanone is a spirocyclic compound that features a unique structure combining an indoline and a piperidine ring. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Spiro[indoline-3,4’-piperidin]-1’-yl)ethanone can be synthesized through a one-pot, multicomponent reaction. A common method involves the condensation of isatin, malononitrile, cyanoacetohydrazide, and piperidine in an aqueous or ethanol medium at room temperature . This reaction is efficient and yields the desired product in high purity and yield.

Industrial Production Methods

This includes performing reactions in water to reduce the use of toxic organic solvents and enhance the reactivity and selectivity of the synthetic reactions .

Chemical Reactions Analysis

Types of Reactions

1-(Spiro[indoline-3,4’-piperidin]-1’-yl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxindole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced spirocyclic compounds.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the indoline or piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various functionalized spirooxindoles and spiroindolines, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .

Scientific Research Applications

1-(Spiro[indoline-3,4’-piperidin]-1’-yl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Spiro[indoline-3,4’-piperidin]-1’-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to bind to three-dimensional proteins, influencing their function. This binding can inhibit or activate various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Spiro[indoline-3,4’-piperidin]-1’-yl)ethanone is unique due to its specific combination of indoline and piperidine rings, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

1-spiro[1,2-dihydroindole-3,4'-piperidine]-1'-ylethanone

InChI

InChI=1S/C14H18N2O/c1-11(17)16-8-6-14(7-9-16)10-15-13-5-3-2-4-12(13)14/h2-5,15H,6-10H2,1H3

InChI Key

YACCGNLRIPAQFV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2(CC1)CNC3=CC=CC=C23

Origin of Product

United States

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